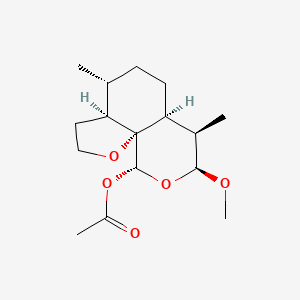
S-Clopidogrel N-Methyl Impurity
Descripción general
Descripción
“S-Clopidogrel N-Methyl Impurity” is a chemical compound with the molecular formula C16H18ClNO2S and a molecular weight of 323.8 . It is an impurity of Clopidogrel, a medication used to prevent blood clots .
Synthesis Analysis
The synthesis of Clopidogrel and its impurities is a complex process. A cost-effective and industrially feasible process for the preparation of Clopidogrel bisulphate has been disclosed . The process involves the conversion of 2-chloro phenyl glycine to 2-chloro phenyl glycine methyl ester hydrochloride using thionyl .
Molecular Structure Analysis
The molecular structure of “S-Clopidogrel N-Methyl Impurity” is represented by the SMILES notation: O=C(OC)C@HN©CCC2=CC=CS2 .
Physical And Chemical Properties Analysis
“S-Clopidogrel N-Methyl Impurity” has a molecular weight of 323.8 and a molecular formula of C16H18ClNO2S . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Aplicaciones Científicas De Investigación
- Stability-indicating methods, such as HPLC and TLC, help assess drug shelf life and storage conditions .
Stability Studies:
Bioavailability and Pharmacokinetics:
Comparative Studies with Other Antiplatelet Agents:
Mecanismo De Acción
Target of Action
The primary target of S-Clopidogrel N-Methyl Impurity, similar to Clopidogrel, is the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation.
Mode of Action
S-Clopidogrel N-Methyl Impurity, as an analogue of Clopidogrel, is likely to share a similar mode of action. Clopidogrel is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 ADP receptor disrupts a key biochemical pathway in platelet activation. Normally, the binding of ADP to this receptor triggers a cascade of intracellular events that lead to the activation of the GPIIb/IIIa complex. This complex is responsible for platelet aggregation, a critical step in the formation of blood clots. By blocking the P2Y12 ADP receptor, S-Clopidogrel N-Methyl Impurity prevents this cascade, thereby inhibiting platelet aggregation .
Pharmacokinetics
Clopidogrel’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability . The specific salt formulation of Clopidogrel may influence the extent to which it is absorbed, distributed, and eliminated by the body .
Result of Action
The result of S-Clopidogrel N-Methyl Impurity’s action would be a reduction in platelet aggregation, similar to Clopidogrel . This could potentially lead to a decreased risk of clot formation and subsequent cardiovascular events such as myocardial infarction and stroke .
Propiedades
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKNRNOULMZHY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Clopidogrel N-Methyl Impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




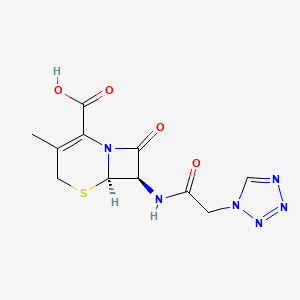
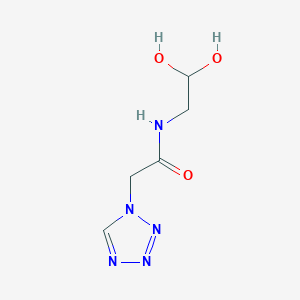
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

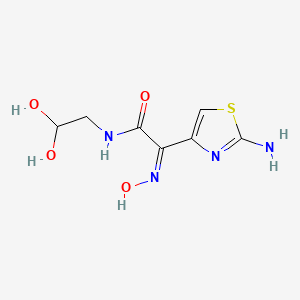
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
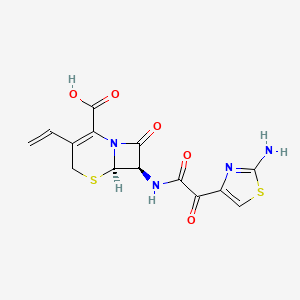
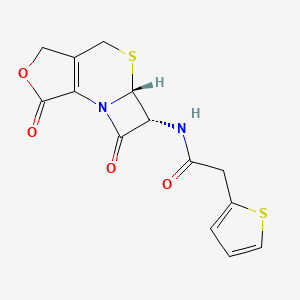
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
